Tianeptine Metabolite MC5-d4 Methyl Ester
Overview
Description
Tianeptine Metabolite MC5-d4 Methyl Ester is a deuterium-labeled intermediate of Tianeptine, a tricyclic compound known for its unique pharmacological properties. Tianeptine is primarily used as an antidepressant and anxiolytic agent. The metabolite MC5-d4 Methyl Ester is utilized in various research applications due to its stable isotope labeling, which aids in the study of Tianeptine’s pharmacokinetics and metabolism .
Mechanism of Action
Target of Action
Tianeptine Metabolite MC5-d4 Methyl Ester, as an intermediate of Tianeptine, primarily targets the serotonin (5-HT) and dopamine systems . It is a selective facilitator of serotonin uptake in vitro and in vivo . Additionally, it is reported to act as a selective inhibitor of dopamine uptake .
Mode of Action
The compound interacts with its targets by facilitating the uptake of serotonin and inhibiting the uptake of dopamine . This unique mechanism of action results in changes in the neurotransmitter levels in the brain, which can affect mood and behavior.
Biochemical Pathways
The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 (propionic acid) . This process affects the serotonin and dopamine systems, which are key biochemical pathways in the brain involved in mood regulation and reward processing .
Pharmacokinetics
Following administration, both Tianeptine and its active metabolite MC5-d4 Methyl Ester undergo pharmacokinetic processes. The average volume of distribution at steady state for Tianeptine was found to be 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of Tianeptine after its intraperitoneal administration was 69% .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By facilitating serotonin uptake and inhibiting dopamine uptake, the compound can influence mood and behavior . This is particularly relevant in the context of depressive disorders, where alterations in these neurotransmitter systems have been implicated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and resultant effects can be affected by the route of administration . Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Tianeptine Metabolite MC5-d4 Methyl Ester plays a significant role in biochemical reactions, particularly those involving serotonin. It is reported to enhance serotonin uptake in selective brain regions . This interaction with serotonin, a crucial neurotransmitter, underscores its importance in biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on serotonin uptake. By facilitating the uptake of serotonin, it can significantly impact cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with serotonin. It acts as a selective facilitator of serotonin uptake, thereby influencing the concentration of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
Its parent compound, Tianeptine, has been observed to have a mean elimination half-life of 1.16 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine Metabolite MC5-d4 Methyl Ester involves multiple steps, starting from the parent compound Tianeptine. The process includes deuterium labeling, which is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tianeptine Metabolite MC5-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Tianeptine Metabolite MC5-d4 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Tianeptine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Tianeptine in biological systems.
Medicine: Research on this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tianeptine: The parent compound with similar pharmacological properties.
Amineptine: Another tricyclic antidepressant with similar mechanisms of action.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with comparable therapeutic effects.
Uniqueness
Tianeptine Metabolite MC5-d4 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This characteristic sets it apart from other similar compounds and makes it a valuable tool in scientific research .
Biological Activity
Tianeptine, an atypical antidepressant, has garnered attention for its unique pharmacological profile and its principal metabolite, MC5. This article delves into the biological activity of the compound “Tianeptine Metabolite MC5-d4 Methyl Ester,” focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications.
Overview of Tianeptine and Its Metabolite MC5
Tianeptine is primarily known for its antidepressant effects, distinct from conventional selective serotonin reuptake inhibitors (SSRIs). It operates through a multifaceted mechanism involving modulation of the glutamatergic system and acting as a μ-opioid receptor (MOR) agonist. The metabolite MC5, a pentanoic acid derivative of tianeptine, exhibits similar pharmacological properties with a notably longer elimination half-life of approximately 7.6 hours compared to tianeptine's 2.5 to 3 hours .
Pharmacokinetics
The pharmacokinetic profile of tianeptine and its metabolites has been extensively studied. Following administration, tianeptine demonstrates rapid absorption with peak plasma concentrations achieved within one hour. The bioavailability is approximately 99%, with significant plasma protein binding (about 95%) .
Key Pharmacokinetic Parameters:
Parameter | Tianeptine | MC5 Metabolite |
---|---|---|
Bioavailability | ~99% | Not specified |
Peak Plasma Concentration | ~1 hour | Not specified |
Elimination Half-Life | 2.5 - 3 hours | ~7.6 hours |
Volume of Distribution | 2.03 L/kg | Not specified |
Systemic Clearance | 1.84 L/h/kg | Not specified |
The metabolic pathway primarily involves β-oxidation rather than cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions .
Tianeptine and its metabolite MC5 exhibit complex interactions within the central nervous system:
- μ-Opioid Receptor Agonism : Both tianeptine and MC5 act as agonists at the μ-opioid receptor, contributing to their analgesic and antidepressant effects. The EC50 for tianeptine at MOR is approximately 0.194 μM, while for MC5 it is slightly higher at 0.545 μM .
- Glutamatergic System Modulation : Tianeptine has been shown to inhibit stress-induced alterations in glutamate neurotransmission in key brain areas such as the amygdala and hippocampus, promoting synaptic plasticity and resilience against stress .
- Neuroprotective Effects : Research indicates that tianeptine may protect against stress-induced neuronal remodeling through BDNF (brain-derived neurotrophic factor) signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of MC5:
- Behavioral Studies : Research involving MOR-deficient mice demonstrated that both tianeptine and its metabolite MC5 produced significant behavioral effects consistent with opioid receptor activation, including analgesia and reduced anxiety-like behaviors .
- Pharmacological Comparisons : A study comparing the pharmacological effects of tianeptine and MC5 indicated that while both compounds exhibit similar efficacy in reducing depressive-like behaviors in animal models, their mechanisms may differ due to the distinct pharmacokinetic profiles .
- Clinical Implications : Given its opioid receptor activity, there are concerns regarding potential misuse or dependency associated with MC5. Studies suggest that while it shares some properties with traditional opioids, it does not produce tolerance or withdrawal symptoms typically associated with opioid use .
Properties
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 | |
Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216799-00-6 | |
Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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